molecular formula C31H29N3O3S B409190 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 332100-81-9

3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B409190
CAS No.: 332100-81-9
M. Wt: 523.6g/mol
InChI Key: VDLNGBOXMSMGCB-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic reactions, high-pressure conditions, and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-3,4-dimethylphenethylamine: A compound with similar structural features but different functional groups.

    3-(2,4-dimethoxyphenyl)propionic acid: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

332100-81-9

Molecular Formula

C31H29N3O3S

Molecular Weight

523.6g/mol

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C31H29N3O3S/c1-17-7-10-20(11-8-17)24-16-22(21-12-13-25(36-4)26(15-21)37-5)27-28(32)29(38-31(27)34-24)30(35)33-23-14-18(2)6-9-19(23)3/h6-16H,32H2,1-5H3,(H,33,35)

InChI Key

VDLNGBOXMSMGCB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=C(C=CC(=C5)C)C)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=C(C=CC(=C5)C)C)N

Origin of Product

United States

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